1-(5-Chlorothiophen-2-yl)-2-((4,5-dihydrothiazol-2-yl)thio)ethan-1-one
Description
Properties
Molecular Formula |
C9H8ClNOS3 |
|---|---|
Molecular Weight |
277.8 g/mol |
IUPAC Name |
1-(5-chlorothiophen-2-yl)-2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)ethanone |
InChI |
InChI=1S/C9H8ClNOS3/c10-8-2-1-7(15-8)6(12)5-14-9-11-3-4-13-9/h1-2H,3-5H2 |
InChI Key |
MLLIEWKKQDLEIO-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(=N1)SCC(=O)C2=CC=C(S2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of 5-Chlorothiophene-2-carbaldehyde
The chlorinated thiophene moiety is synthesized via a one-pot chlorination-oxidation sequence. As described in CN108840854B, 2-thiophenecarboxaldehyde undergoes chlorination using chlorine gas in dichloromethane at −5°C to 25°C. The intermediate 5-chloro-2-thiophenecarboxaldehyde is obtained with a molar ratio of 1.05:1 (Cl₂:substrate) and purified via recrystallization in ethanol. This method avoids intermediate isolation, reducing production costs and waste.
Formation of the Thiazole-Thioether Linkage
The thiazole-thioether bridge is constructed using a nucleophilic substitution reaction. A brominated ketone derivative (e.g., 2-bromo-1-(5-chlorothiophen-2-yl)ethan-1-one) reacts with 4,5-dihydrothiazole-2-thiol in dimethylformamide (DMF) at 80°C for 6–8 hours. Triethylamine is added to neutralize HBr, driving the reaction to completion. The product is isolated via solvent extraction (dichloromethane/water) and purified by column chromatography (hexane:ethyl acetate, 3:1).
Key Reaction Conditions:
Cyclocondensation Approach for Thiazole Ring Formation
Thiazole Synthesis from Thiourea and α-Haloketones
A cyclocondensation strategy adapts methods from bis-thiazole syntheses. Thiourea reacts with 1-(5-chlorothiophen-2-yl)-2-bromoethan-1-one in ethanol under reflux (78°C) for 4 hours. The thiazole ring forms via intramolecular cyclization, with HBr eliminated as a byproduct.
Mechanistic Insights :
Optimization of Cyclocondensation
Varying solvents and bases impacts yields:
| Solvent | Base | Temperature | Yield (%) |
|---|---|---|---|
| Ethanol | Triethylamine | Reflux | 68 |
| DMF | K₂CO₃ | 100°C | 72 |
| THF | DBU | 60°C | 58 |
DMF with K₂CO₃ provides optimal yield due to improved solubility of intermediates.
Direct Coupling of Preformed Thiophene and Thiazole Units
Thiol-Disulfide Exchange Strategy
A disulfide intermediate bridges the thiophene and thiazole moieties. 5-Chlorothiophene-2-acetyl chloride reacts with 4,5-dihydrothiazole-2-thiol in the presence of N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction proceeds in tetrahydrofuran (THF) at 0°C to room temperature for 12 hours.
Advantages :
Limitations :
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
WAY-607584 undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, WAY-607584 can be converted into its corresponding sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can convert WAY-607584 into its corresponding thiol derivative.
Substitution: WAY-607584 can undergo nucleophilic substitution reactions, particularly at the thienyl and thiazolyl moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are used under basic conditions.
Major Products Formed
Oxidation: Sulfoxide and sulfone derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted thienyl and thiazolyl derivatives.
Scientific Research Applications
WAY-607584 is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects in various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of WAY-607584 involves its interaction with specific molecular targets, such as enzymes and receptors. It exerts its effects by binding to these targets and modulating their activity. The pathways involved include inhibition of enzyme activity and disruption of protein-protein interactions, leading to various biological effects .
Comparison with Similar Compounds
Table 1: Structural and Physical Properties of Comparable Compounds
Computational and Crystallographic Insights
- DFT Studies : utilized density functional theory (DFT) to propose catalytic cycles for sulfoximine derivatives. Similar computational approaches could predict the target compound’s electronic structure and reactivity .
Biological Activity
1-(5-Chlorothiophen-2-yl)-2-((4,5-dihydrothiazol-2-yl)thio)ethan-1-one is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
Chemical Structure and Properties
The compound features a thiophene ring substituted with chlorine and a thiazole moiety. Its molecular formula is , with a molecular weight of approximately 277.81 g/mol. The structural representation is as follows:
Antimicrobial Properties
Numerous studies have investigated the antimicrobial activity of compounds similar to 1-(5-Chlorothiophen-2-yl)-2-((4,5-dihydrothiazol-2-yl)thio)ethan-1-one. Research indicates that thiazole derivatives exhibit significant antibacterial and antifungal properties.
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Thiazole A | E. coli | 32 µg/mL |
| Thiazole B | S. aureus | 16 µg/mL |
| 1-(5-Chlorothiophen-2-yl)-2-((4,5-dihydrothiazol-2-yl)thio)ethan-1-one | C. albicans | 8 µg/mL |
These findings suggest that the compound may be effective against various pathogens, making it a candidate for further development in antimicrobial therapies.
Anticancer Activity
Recent investigations have revealed the potential anticancer properties of thiazole derivatives. For instance, compounds with similar structures have shown cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
Case Study: Cytotoxic Effects
A study conducted by Zhang et al. (2020) demonstrated that a thiazole derivative exhibited a dose-dependent cytotoxic effect on MCF-7 cells. The compound induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent.
The biological activity of 1-(5-Chlorothiophen-2-yl)-2-((4,5-dihydrothiazol-2-yl)thio)ethan-1-one can be attributed to several mechanisms:
- Inhibition of Enzyme Activity : Many thiazole derivatives inhibit key enzymes involved in microbial metabolism.
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to cell death.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can damage cellular components, contributing to the antimicrobial and anticancer effects.
Safety and Toxicology
While the therapeutic potential is significant, safety assessments are crucial. Preliminary toxicity studies indicate that the compound may exhibit cytotoxic effects at high concentrations; however, further research is necessary to establish safe dosage levels for therapeutic use.
Q & A
Q. What are the common synthetic routes for preparing 1-(5-Chlorothiophen-2-yl)-2-((4,5-dihydrothiazol-2-yl)thio)ethan-1-one, and what key reagents are involved?
The synthesis typically involves multi-step organic reactions, including cyclization and sulfurization. For example, thiophene derivatives are synthesized via the Gewald reaction, while the dihydrothiazole ring is formed using thiourea derivatives under reflux conditions. Key reagents include phosphorus pentasulfide (P₄S₁₀) for sulfurization and hydrazine derivatives for cyclization. Reaction optimization often requires nitrogen atmospheres to prevent oxidation and solvents like ethanol or acetonitrile .
Q. Which spectroscopic methods are most effective for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Infrared (IR) spectroscopy are standard for confirming functional groups and structural integrity. X-ray crystallography is recommended for resolving spatial arrangements, particularly for heterocyclic components like the dihydrothiazole ring .
Q. How can researchers assess the compound's preliminary biological activity?
Basic screening includes in vitro antimicrobial assays (e.g., agar diffusion against E. coli or S. aureus) and antioxidant tests (DPPH radical scavenging). These assays require standardized protocols with positive controls (e.g., ampicillin for antimicrobial activity, ascorbic acid for antioxidant tests) .
Advanced Research Questions
Q. How can reaction yields be optimized for the thiophene-dihydrothiazole hybrid structure?
Yield optimization involves precise control of reaction parameters:
- Temperature : Reflux conditions (70–80°C) for cyclization steps.
- Solvent : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
- Catalysts : Use of Lewis acids (e.g., ZnCl₂) to accelerate sulfur-based cyclization.
Contradictions in yield reports (e.g., 61–81% in similar compounds) often arise from solvent purity or moisture content, necessitating strict anhydrous conditions .
Q. How should researchers resolve discrepancies in reported biological activity data?
Inconsistent activity data (e.g., variable IC₅₀ values in enzyme inhibition) require:
- Dose-response validation : Replicate assays across multiple concentrations.
- Structural analogs comparison : Test derivatives to isolate active pharmacophores.
- Computational modeling : Molecular docking (e.g., AutoDock Vina) to predict binding affinities with target enzymes like COX-2 or HIV-1 protease .
Q. What strategies are recommended for mechanistic studies of its biological interactions?
Advanced methods include:
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics with receptors.
- Metabolomic profiling : LC-MS/MS to track cellular metabolic changes post-treatment.
- Gene expression analysis : RNA sequencing to identify pathways modulated by the compound (e.g., apoptosis or oxidative stress) .
Methodological Considerations
Q. How to design experiments for evaluating environmental stability or degradation pathways?
Use accelerated stability studies under varying pH, UV light, and temperature. For degradation analysis:
- HPLC-MS : Identify breakdown products.
- Ecotoxicity assays : Daphnia magna or algal growth inhibition tests to assess environmental impact .
Q. What analytical approaches validate purity for pharmacological studies?
- HPLC-PDA : Purity >98% with UV spectrum matching.
- Elemental Analysis : Confirm C, H, N, S content within ±0.4% of theoretical values.
- Thermogravimetric Analysis (TGA) : Detect solvent residues or hygroscopicity .
Data Contradiction Analysis
Q. How to address conflicting reports on cytotoxicity thresholds?
- Cell line specificity : Test across multiple lines (e.g., HeLa, MCF-7, HEK293).
- Assay interference checks : Use resazurin-based assays to rule out false positives from thiol-reactive compounds.
- Comparative meta-analysis : Cross-reference with structurally similar compounds (e.g., pyrazole-thiazole hybrids) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
